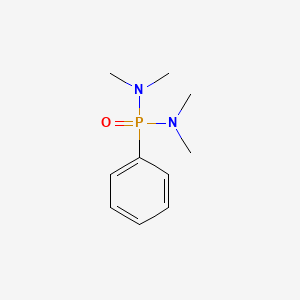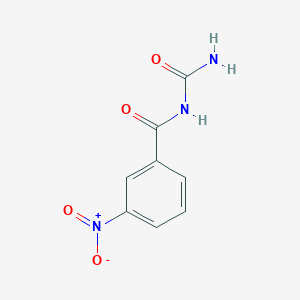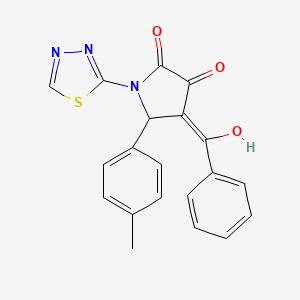![molecular formula C35H33N5O3S2 B11968660 (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968660.png)
(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (5Z)-5-{[3-(4-Butoxy-3-méthylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-3-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one est une molécule organique complexe qui appartient à la classe des thiazolidinones. Les thiazolidinones sont connues pour leurs diverses activités biologiques, y compris leurs propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (5Z)-5-{[3-(4-Butoxy-3-méthylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-3-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one implique généralement un processus en plusieurs étapes :
Formation du cycle pyrazole : La synthèse commence par la formation du cycle pyrazole. Cela peut être obtenu en faisant réagir l’hydrazine avec une β-dicétone appropriée en milieu acide.
Formation du cycle thiazolidinone : L’étape suivante implique la formation du cycle thiazolidinone. Cela se fait généralement en faisant réagir un dérivé de la thiourée avec une halocétone en présence d’une base.
Réactions de couplage : L’étape finale implique le couplage des cycles pyrazole et thiazolidinone par l’intermédiaire d’un pont méthylène. Cela se fait en utilisant un aldéhyde ou une cétone appropriés en milieu basique.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin d’assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe thioxo, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent se produire au niveau des groupes carbonyle, les convertissant en alcools.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration, l’halogénation et la sulfonation.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont couramment utilisés.
Substitution : Les réactions de substitution électrophile nécessitent généralement des réactifs comme l’acide nitrique, le brome et l’acide sulfurique.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés alcooliques.
Substitution : Dérivés nitro, halo et sulfonyle.
Applications de la recherche scientifique
Le composé (5Z)-5-{[3-(4-Butoxy-3-méthylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-3-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one présente plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent anti-inflammatoire, antimicrobien et anticancéreux.
Études biologiques : Le composé est utilisé dans des essais biologiques pour étudier ses effets sur diverses voies et cibles cellulaires.
Développement de médicaments : Il sert de composé de tête pour le développement de nouveaux agents thérapeutiques.
Applications industrielles : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
The compound (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Drug Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du (5Z)-5-{[3-(4-Butoxy-3-méthylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-3-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one implique une interaction avec diverses cibles et voies moléculaires :
Inhibition enzymatique : Le composé peut inhiber les enzymes impliquées dans les processus inflammatoires et microbiens.
Interaction avec l’ADN : Il peut s’intercaler dans l’ADN, ce qui entraîne une perturbation de la réplication et de la transcription cellulaires.
Transduction du signal : Le composé peut moduler les voies de transduction du signal, affectant la prolifération cellulaire et l’apoptose.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5Z)-5-{[3-(4-Méthoxyphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-3-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(4-Chlorophényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-3-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one
Unicité
L’unicité du (5Z)-5-{[3-(4-Butoxy-3-méthylphényl)-1-phényl-1H-pyrazol-4-YL]méthylène}-3-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one réside dans sa configuration de substitution spécifique sur les cycles aromatiques, qui peut influencer considérablement son activité biologique et sa réactivité chimique. La présence des groupes butoxy et méthyle peut améliorer sa lipophilie et sa perméabilité membranaire, ce qui en fait un composé plus efficace dans certaines applications.
Propriétés
Formule moléculaire |
C35H33N5O3S2 |
|---|---|
Poids moléculaire |
635.8 g/mol |
Nom IUPAC |
(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C35H33N5O3S2/c1-5-6-19-43-29-18-17-25(20-23(29)2)31-26(22-38(36-31)27-13-9-7-10-14-27)21-30-33(41)39(35(44)45-30)32-24(3)37(4)40(34(32)42)28-15-11-8-12-16-28/h7-18,20-22H,5-6,19H2,1-4H3/b30-21- |
Clé InChI |
JSOHREOXQZZOBA-OFWBYEQRSA-N |
SMILES isomérique |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)C6=CC=CC=C6)C |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)C6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-isopropylphenyl)ethenyl]benzamide](/img/structure/B11968597.png)

![(5E)-5-(2-fluorobenzylidene)-2-[4-(2-methylpropoxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11968602.png)

![10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B11968608.png)
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968610.png)
![3-cyclohexyl-4-[(2,6-dichlorobenzylidene)amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968614.png)



![(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11968642.png)
![5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B11968647.png)

